molecular formula C13H18O2 B11898722 4-Hydroxy-1-phenylheptan-1-one

4-Hydroxy-1-phenylheptan-1-one

Cat. No.: B11898722
M. Wt: 206.28 g/mol
InChI Key: PHIDTZWVRHOPNN-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenylheptan-1-one is an organic compound with the molecular formula C13H18O2 It is characterized by a hydroxyl group (-OH) attached to the first carbon of a heptane chain, which also bears a phenyl group (C6H5)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-phenylheptan-1-one typically involves the reaction of phenylacetaldehyde with a suitable heptanone derivative under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by selective reduction to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using phenylacetaldehyde and heptanone derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-phenylheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 4-oxo-1-phenylheptan-1-one or 4-carboxy-1-phenylheptan-1-one.

    Reduction: Formation of 4-hydroxy-1-phenylheptanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-1-phenylheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-phenylheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxy-2-pentanone: Shares a similar hydroxyl and carbonyl structure but with a shorter carbon chain.

    4-Hydroxy-1-phenylbutan-1-one: Similar structure but with a shorter heptane chain.

    4-Hydroxy-1-phenylhexan-1-one: Similar structure but with a slightly shorter carbon chain.

Uniqueness: 4-Hydroxy-1-phenylheptan-1-one is unique due to its specific carbon chain length and the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-hydroxy-1-phenylheptan-1-one

InChI

InChI=1S/C13H18O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3

InChI Key

PHIDTZWVRHOPNN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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